molecular formula C4H7IO B12523590 1-Propene, 2-iodo-3-methoxy- CAS No. 656834-98-9

1-Propene, 2-iodo-3-methoxy-

Cat. No.: B12523590
CAS No.: 656834-98-9
M. Wt: 198.00 g/mol
InChI Key: YMPYRSORYITEAF-UHFFFAOYSA-N
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Description

1-Propene, 2-iodo-3-methoxy- is an organic compound with the molecular formula C4H7IO It is a derivative of propene, where an iodine atom is attached to the second carbon and a methoxy group is attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propene, 2-iodo-3-methoxy- can be synthesized through the iodination of 1-propene derivatives. One common method involves the reaction of 1-propene, 2-methoxy- with iodine in the presence of an oxidizing agent such as hydrogen peroxide. This reaction typically occurs under mild conditions and yields the desired product in moderate to high yields .

Industrial Production Methods: Industrial production of 1-Propene, 2-iodo-3-methoxy- may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Propene, 2-iodo-3-methoxy- undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution: 1-Propene, 2-methoxy-3-ol.

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: 1-Propene, 2-methoxy-3-hydroxypropane.

Mechanism of Action

The mechanism of action of 1-Propene, 2-iodo-3-methoxy- involves its reactivity with various nucleophiles and electrophiles. The iodine atom, being a good leaving group, facilitates substitution reactions, while the methoxy group can participate in electron-donating interactions. These properties make the compound versatile in different chemical transformations .

Comparison with Similar Compounds

Uniqueness: 1-Propene, 2-iodo-3-methoxy- is unique due to the presence of both an iodine atom and a methoxy group, which confer distinct reactivity and versatility in chemical reactions. This combination makes it valuable for various synthetic and research applications.

Properties

CAS No.

656834-98-9

Molecular Formula

C4H7IO

Molecular Weight

198.00 g/mol

IUPAC Name

2-iodo-3-methoxyprop-1-ene

InChI

InChI=1S/C4H7IO/c1-4(5)3-6-2/h1,3H2,2H3

InChI Key

YMPYRSORYITEAF-UHFFFAOYSA-N

Canonical SMILES

COCC(=C)I

Origin of Product

United States

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